An In-depth Technical Guide to 8-(methylthio)-9H-purin-6-amine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 8-(methylthio)-9H-purin-6-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-(methylthio)-9H-purin-6-amine, an important derivative of adenine. The document delves into the synthetic methodologies for its preparation, with a focus on the methylation of 8-thioadenine. It further details the physicochemical properties of the compound, supported by available data and analogies to related structures. The guide also explores the biological significance of this molecule, particularly in the context of its potential interactions with adenosine receptors and methyltransferases, and discusses its applications in drug discovery and biochemical research. This document is intended to be a valuable resource for scientists working with purine analogs and developing novel therapeutic agents.
Introduction: The Significance of Purine Analogs
The purine ring system is a fundamental scaffold in nature, forming the core of essential biomolecules such as the nucleic acids adenine and guanine.[1] Chemical modifications of the purine structure have been a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents with antiviral, anticancer, and immunosuppressive properties.[2][3] The introduction of substituents at various positions of the purine ring can dramatically alter the molecule's biological activity, selectivity, and pharmacokinetic properties.
The C8 position of adenine, in particular, has been a focal point for chemical modification. Introducing substituents at this position can influence the conformation of the glycosidic bond in nucleosides and modulate interactions with biological targets.[1] 8-(methylthio)-9H-purin-6-amine, also known as 8-methylthioadenine, is one such analog that has garnered interest due to its structural similarity to endogenous molecules like 5'-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis and a modulator of various cellular processes.[4] This guide provides an in-depth exploration of the synthesis, properties, and potential applications of this intriguing purine derivative.
Synthesis of 8-(methylthio)-9H-purin-6-amine
The primary and most direct route for the synthesis of 8-(methylthio)-9H-purin-6-amine is through the S-methylation of 8-thioadenine. This approach offers a straightforward pathway to the desired product. Alternative strategies involving the construction of the purine ring with the 8-methylthio group already in place are also conceivable but are generally more complex.
Primary Synthetic Route: Methylation of 8-Thioadenine
The most common method for the synthesis of 8-(methylthio)-9H-purin-6-amine involves the direct methylation of 8-thioadenine (also known as 8-mercaptoadenine). This reaction is a nucleophilic substitution where the sulfur atom of the thiol group acts as the nucleophile, attacking an electrophilic methyl group from a methylating agent.
A plausible and commonly employed methylating agent for this transformation is methyl iodide (CH₃I). The reaction is typically carried out in the presence of a base to deprotonate the thiol group, thereby increasing its nucleophilicity.
Conceptual Reaction Scheme:
Figure 1: General scheme for the synthesis of 8-(methylthio)-9H-purin-6-amine.
Detailed Experimental Protocol (Proposed):
The following protocol is a well-established method for the methylation of heterocyclic thiols and is proposed for the synthesis of 8-(methylthio)-9H-purin-6-amine.[5]
-
Dissolution: Dissolve 8-thioadenine in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Deprotonation: Add a slight excess of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at room temperature with stirring. The deprotonation of the thiol group will generate the more nucleophilic thiolate anion.
-
Methylation: Cool the reaction mixture in an ice bath and add methyl iodide dropwise. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for a period of 1 to 4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the addition of water. The product may precipitate out of the solution.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Alternatively, column chromatography on silica gel can be employed for higher purity.[6] A different approach for purification of adenine derivatives involves silylation to form a volatile intermediate that can be distilled, followed by hydrolysis to regenerate the purified product.[6]
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.
-
Base: A base is crucial to generate the thiolate anion, which is a much stronger nucleophile than the neutral thiol. The choice of base depends on the desired reactivity and the tolerance of other functional groups.
-
Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent for this type of transformation.
-
Temperature Control: The initial cooling of the reaction mixture during the addition of methyl iodide is important to control the exothermic nature of the reaction and prevent potential side reactions.
Alternative Synthetic Approaches
While direct methylation of 8-thioadenine is the most common route, other synthetic strategies could be employed. For instance, one could start with an 8-bromo-adenine derivative and perform a nucleophilic substitution with a methylthiolate salt.[7] However, this route may be less direct. Another approach could involve the cyclization of a pyrimidine precursor already containing the methylthio group at the appropriate position. Microwave-assisted synthesis has also been shown to be effective for the one-pot synthesis of related 8-substituted purines and could potentially be adapted for this synthesis.[6]
Physicochemical Properties
Table 1: Physicochemical Properties of 8-(methylthio)-9H-purin-6-amine and Related Compounds
| Property | 8-(methylthio)-9H-purin-6-amine (Predicted/Inferred) | Adenine (Experimental) | 8-Chloroadenine (Experimental) |
| Molecular Formula | C₆H₇N₅S | C₅H₅N₅ | C₅H₄ClN₅ |
| Molecular Weight | 181.22 g/mol | 135.13 g/mol | 169.57 g/mol |
| Melting Point | Not reported | >360 °C | Not reported |
| Solubility | Limited solubility in cold water, soluble in DMSO and acidic solutions.[8][9] | Soluble in hot water, slightly soluble in ethanol.[10] | Limited solubility in cold water, soluble in 1N HCl and DMSO.[8] |
| Appearance | Likely a white to off-white solid | White crystalline powder | Crystallized or lyophilized solid[8] |
Spectroscopic Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group protons (S-CH₃) around 2.3-2.5 ppm. The C2-H and C6-NH₂ protons will also be present, with chemical shifts influenced by the solvent. For comparison, in a related 6-methylmercaptopurine derivative, the methyl protons appeared at 2.3 ppm.[11]
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon around 15-20 ppm. The chemical shifts of the purine ring carbons will be influenced by the electron-donating nature of the amino and methylthio groups.[12][13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching vibrations for the amine group (around 3100-3300 cm⁻¹) and C=N and C=C stretching vibrations of the purine ring. The S-H stretching band of the starting material (around 2550 cm⁻¹) should be absent.[15][16][17]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Biological Properties and Potential Applications
The biological activity of 8-(methylthio)-9H-purin-6-amine is an area of active interest, largely driven by its structural relationship to biologically important purines.
Adenosine Receptor Interactions
Adenosine receptors (A₁, A₂A, A₂B, and A₃) are a family of G protein-coupled receptors that are involved in a wide range of physiological processes, making them attractive drug targets.[2][18] Numerous studies have shown that modifications at the C8 position of adenine can significantly impact the affinity and selectivity for these receptors.[19][20] For instance, 8-bromo-9-alkyl adenine derivatives have been shown to interact with adenosine receptors, particularly the A₂A subtype.[21] Given the structural similarities, it is plausible that 8-(methylthio)-9H-purin-6-amine could also act as a ligand for one or more of the adenosine receptor subtypes. The methylthio group could influence the electronic and steric properties of the purine ring, potentially leading to novel receptor interactions.
Figure 2: Potential interaction of 8-(methylthio)adenine with an adenosine receptor signaling pathway.
Enzyme Inhibition
Another area of potential biological activity is the inhibition of enzymes involved in purine metabolism and methylation pathways. The structural similarity of 8-(methylthio)-9H-purin-6-amine to S-adenosylmethionine (SAM) and its derivatives suggests that it could interact with methyltransferases.[22][23] Methyltransferases are a large family of enzymes that play crucial roles in epigenetics, signal transduction, and metabolism.[24] Furthermore, the related compound 5'-methylthioadenosine (MTA) is known to inhibit protein arginine methyltransferases (PRMTs), particularly PRMT5.[4] It is therefore conceivable that 8-(methylthio)-9H-purin-6-amine could act as an inhibitor of these or other SAM-dependent enzymes.
Figure 3: Hypothetical inhibition of a methyltransferase by 8-(methylthio)adenine.
Applications in Drug Discovery
The potential for 8-(methylthio)-9H-purin-6-amine to interact with adenosine receptors and methyltransferases makes it a valuable lead compound in drug discovery.[25][26] By serving as a scaffold for further chemical modifications, it could be used to develop selective agonists or antagonists for adenosine receptor subtypes or potent inhibitors of specific methyltransferases. Such compounds could have therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and neurological conditions.
Conclusion
8-(methylthio)-9H-purin-6-amine is a synthetically accessible purine analog with the potential for interesting and useful biological activities. Its synthesis via the methylation of 8-thioadenine is a robust and straightforward method. While a complete experimental characterization of its physicochemical properties is still needed, a reasonable profile can be inferred from related compounds. The biological potential of this molecule, particularly as a modulator of adenosine receptors and methyltransferases, warrants further investigation. As a versatile chemical scaffold, 8-(methylthio)-9H-purin-6-amine holds promise for the development of novel probes and therapeutic agents. This guide serves as a foundational resource to stimulate and support further research into this compelling compound.
References
-
Anonymous. Synthetic Reagents for Enzyme-Catalyzed Methylation. PubMed. Available from: [Link].
-
Anonymous. Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors and reverses immunotherapy resistance. PubMed Central. Available from: [Link].
- Anonymous. Process for the purification of adenine. US5089618A. Google Patents.
-
Anonymous. Adenine, a key player in biology and medicinal chemistry. National Center for Biotechnology Information. Available from: [Link].
-
Anonymous. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. PubMed. Available from: [Link].
-
Anonymous. The Metabolite 5'-methylthioadenosine Signals Through the Adenosine Receptor A2B in Melanoma. PubMed. Available from: [Link].
-
Anonymous. Where can I find the solubility of adenin in organic solvents?. ResearchGate. Available from: [Link].
-
Anonymous. Transition State Analogues Enhanced by Fragment-Based Structural Analysis: Bacterial Methylthioadenosine Nucleosidases. PubMed Central. Available from: [Link].
-
Anonymous. Synthesis and adenosine receptor affinity and potency of 8-alkynyl derivatives of adenosine. PubMed. Available from: [Link].
-
Anonymous. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. National Center for Biotechnology Information. Available from: [Link].
-
Anonymous. Purification of adenine phosphoribosyltransferase from Brassica juncea. PubMed. Available from: [Link].
- Anonymous. Low-cost and high-yield adenine preparation method. CN105348285A. Google Patents.
-
Anonymous. Technical Information about 8-Chloroadenine. BioLog. Available from: [Link].
- Anonymous. Thiol methylation process-reaction, recycle and regeneration of methyl bromide. US4435568A. Google Patents.
-
Anonymous. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link].
-
Anonymous. 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. The Royal Society of Chemistry. Available from: [Link].
-
Anonymous. Synthesis of 9-Substituted Derivatives of tert-Butyl 6-(9h-Purin-6-Ylthio) Hexylcarbamate. Hilaris Publisher. Available from: [Link].
-
Anonymous. Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA. PubMed Central. Available from: [Link].
-
Anonymous. Inverse heavy enzyme isotope effects in methylthioadenosine nucleosidases. PubMed Central. Available from: [Link].
-
Anonymous. Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes. RSC Publishing. Available from: [Link].
-
Anonymous. Progress of Methylation of C 6-8 ~Arene with Methanol: Mechanism, Catalysts, Kinetic/Thermodynamics and Perspectives. MDPI. Available from: [Link].
-
Anonymous. Introduction to Adenosine Receptors as Therapeutic Targets. PubMed Central. Available from: [Link].
-
Anonymous. 1 H NMR (A) and 13 C NMR (B) spectra of the Me6-MP derivative. ResearchGate. Available from: [Link].
-
Anonymous. Inhibitors of catecholamine metabolizing enzymes cause changes in S-adenosylmethionine and S-adenosylhomocysteine in the rat brain. PubMed. Available from: [Link].
-
Anonymous. Methylation. Wikipedia. Available from: [Link].
-
Anonymous. Infrared ion spectroscopy: an analytical tool for the study of metabolites. RSC Publishing. Available from: [Link].
-
Anonymous. Supporting Information. ScienceOpen. Available from: [Link].
-
Anonymous. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. Available from: [Link].
-
Anonymous. 8-oxoadenine. DNAmod. Available from: [Link].
-
Anonymous. The use of radiolabeled compounds for ADME studies in discovery and exploratory development. PubMed. Available from: [Link].
-
Anonymous. (PDF) Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. ResearchGate. Available from: [Link].
-
Anonymous. Synthesis of Acyclic Adenine 8,N-Anhydronucleosides. Collection of Czechoslovak Chemical Communications. Available from: [Link].
-
Anonymous. Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance. National Institutes of Health. Available from: [Link].
-
Anonymous. Synthesis of a Soluble Adenine-Functionalized Polythiophene through Direct Arylation Polymerization and its Fluorescence Respons. Polymer Chemistry. Available from: [Link].
-
Anonymous. Enhancement of S-Adenosylmethionine-Dependent Methylation by Integrating Methanol Metabolism with 5-Methyl-Tetrahydrofolate Formation in Escherichia coli. MDPI. Available from: [Link].
-
Anonymous. The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. ResearchGate. Available from: [Link].
-
Anonymous. An In Silico Infrared Spectral Library of Molecular Ions for Metabolite Identification. National Institutes of Health. Available from: [Link].
-
Anonymous. Carboplatin-loaded zeolitic imidazolate framework-8: Induction of antiproliferative activity and apoptosis in breast cancer cell. PubMed. Available from: [Link].
-
Anonymous. Experimental Two-Dimensional Infrared Spectra of Methyl - Thiocyanate in Water and Organic Solvents. ChemRxiv. Available from: [Link].
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 3. 1-Isothiocyanato-8-(methylthio)octane | C10H19NS2 | CID 10171359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors and reverses immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4435568A - Thiol methylation process-reaction, recycle and regeneration of methyl bromide - Google Patents [patents.google.com]
- 6. US5089618A - Process for the purification of adenine - Google Patents [patents.google.com]
- 7. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biolog.de [biolog.de]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Adenosine Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 19. Synthesis and adenosine receptor affinity and potency of 8-alkynyl derivatives of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The metabolite 5'-methylthioadenosine signals through the adenosine receptor A2B in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthetic Reagents for Enzyme-Catalyzed Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methylation - Wikipedia [en.wikipedia.org]
- 24. Inhibitors of catecholamine metabolizing enzymes cause changes in S-adenosylmethionine and S-adenosylhomocysteine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The use of radiolabeled compounds for ADME studies in discovery and exploratory development [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
